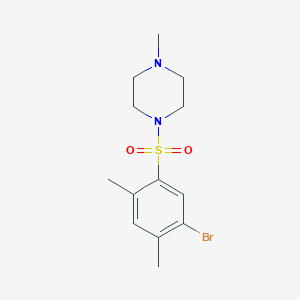

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2S/c1-10-8-11(2)13(9-12(10)14)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAGYYCRGVAIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,4-Dimethylbenzene

The first step in the synthesis involves introducing a bromine atom at the 5-position of 2,4-dimethylbenzene. Bromination is typically achieved using elemental bromine () in the presence of a Lewis acid catalyst such as iron(III) bromide () . The methyl groups at the 2- and 4-positions direct electrophilic substitution to the 5-position due to their ortho/para-directing effects.

Reaction Conditions:

-

Substrate: 2,4-Dimethylbenzene

-

Reagents: , (catalytic)

-

Solvent: Dichloromethane or carbon tetrachloride

-

Temperature: 0–25°C

-

Time: 4–12 hours

Key Considerations:

-

Excess bromine may lead to di-substitution, necessitating precise stoichiometric control.

-

The product, 5-bromo-2,4-dimethylbenzene, is isolated via fractional distillation or column chromatography .

Sulfonation to 5-Bromo-2,4-dimethylbenzenesulfonyl Chloride

The brominated intermediate is subsequently sulfonated to introduce the sulfonyl chloride group. Chlorosulfonic acid () is the reagent of choice for this transformation, enabling direct conversion of the aromatic ring to the sulfonyl chloride derivative .

Reaction Conditions:

-

Substrate: 5-Bromo-2,4-dimethylbenzene

-

Reagents: Chlorosulfonic acid ()

-

Solvent: None (neat reaction)

-

Temperature: 0°C (gradually warmed to room temperature)

-

Time: 2–6 hours

Mechanistic Insights:

-

Sulfonation occurs preferentially at the position para to the bromine atom, driven by the electron-withdrawing effect of bromine, which deactivates the ring and directs electrophilic attack to the less hindered site .

-

The crude sulfonyl chloride is purified via recrystallization from non-polar solvents such as hexane.

Coupling with 4-Methylpiperazine

The final step involves the nucleophilic substitution of the sulfonyl chloride with 4-methylpiperazine. This reaction proceeds via the attack of the piperazine nitrogen on the electrophilic sulfur atom, facilitated by a base to neutralize the generated HCl .

Reaction Conditions:

-

Substrate: 5-Bromo-2,4-dimethylbenzenesulfonyl chloride

-

Reagents: 4-Methylpiperazine, Triethylamine ()

-

Solvent: Dichloromethane or tetrahydrofuran ()

-

Temperature: 20–25°C (room temperature)

-

Time: 12–24 hours

Optimization Parameters:

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Cl:Amine) | 1:1.1 (excess amine ensures complete reaction) |

| Base | Triethylamine (1.2 equiv) |

| Solvent | (enhances nucleophilicity) |

Workup and Purification:

-

The reaction mixture is washed with aqueous HCl (5%) to remove unreacted amine.

-

The organic layer is dried over , concentrated, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Alternative Metal-Free Approaches

Recent advancements emphasize transition metal-free methodologies to avoid contamination and reduce costs. A patented approach employs strong non-nucleophilic bases such as lithium hexamethyldisilazide () to activate the amine for coupling .

Example Protocol:

-

Substrate: 5-Bromo-2,4-dimethylbenzenesulfonyl chloride

-

Reagents: 4-Methylpiperazine,

-

Solvent: Toluene

-

Temperature: −78°C to 25°C

Advantages:

-

Eliminates palladium or copper catalysts, simplifying purification.

-

Compatible with sensitive functional groups due to mild conditions.

Scalability and Industrial Considerations

For large-scale production, continuous flow reactors are employed to enhance heat and mass transfer during exothermic steps like sulfonation. Key parameters for industrial adaptation include:

| Parameter | Industrial Optimization |

|---|---|

| Bromination | Automated Br₂ dosing systems |

| Sulfonation | Low-temperature jacketed reactors |

| Coupling | In-line neutralization of HCl |

Analytical Characterization

The final product is validated using spectroscopic techniques:

Chemical Reactions Analysis

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The bromine atom and methyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Sildenafil Citrate

- Structure : 1-[[3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate .

- Key Differences :

- The aryl sulfonyl group in sildenafil is substituted with a pyrazolopyrimidinyl moiety, enabling phosphodiesterase 5 (PDE5) inhibition.

- The ethoxy group at the 4-position enhances lipophilicity compared to the dimethyl and bromo substituents in the target compound.

- Pharmacological Impact : Sildenafil’s structural complexity confers selective PDE5 inhibition, whereas the simpler aryl sulfonyl group in 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine may target different enzymes or receptors .

1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine

1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine

1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine

- Structure : Contains a thiocarbamoyl group linked to a fluorophenyl ring .

- Functional Impact: The thiocarbamoyl group (N–C=S) enhances herbicidal safener activity by interacting with acetolactate synthase (ALS) in plants, unlike the sulfonyl group’s typical use in pharmaceuticals. Highlights how minor functional group changes redirect applications from therapeutics to agriculture .

1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine

- Structure : Combines a chlorophenyl group with a chloropyridine carbonyl moiety .

- Structural Insights: Dual halogenation (Cl) increases lipophilicity compared to the bromo-dimethylphenyl group.

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Electronic and Steric Effects

| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Steric Hindrance |

|---|---|---|---|

| Target Compound | Br (meta) | 2,4-dimethyl (ortho/para) | Moderate (methyl) |

| Sildenafil Citrate | Pyrazolopyrimidinyl | Ethoxy (para) | High (bulky core) |

| 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine | Br, F | None | Low |

Biological Activity

The compound 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Information

- Molecular Formula : CHBrNOS

- Molecular Weight : 321.19 g/mol

- CAS Number : 1178104-95-4

The compound features a piperazine ring, which is known for its presence in various bioactive molecules, contributing to diverse pharmacological effects.

Research indicates that piperazine derivatives often interact with multiple biological targets. The sulfonyl group in this compound may enhance interactions with proteins involved in signaling pathways, potentially affecting kinase activity or receptor binding. For example, compounds with similar structures have been shown to bind selectively to kinases, influencing cell cycle regulation and apoptosis .

Antimicrobial Properties

Piperazine derivatives have also been evaluated for their antimicrobial properties. Compounds with similar moieties have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. Further research is needed to determine the specific antimicrobial activity of this compound.

Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of various piperazine derivatives on K562 leukemia cells. The results indicated that certain structural modifications led to enhanced cytotoxicity, suggesting that This compound could exhibit similar effects if tested .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Apoptosis induction via mitochondrial pathway |

| Compound B | 15 | Cell cycle arrest at G1 phase |

| This compound | TBD | TBD |

Study 2: Receptor Interaction

Another study focused on the interaction of piperazine-containing compounds with serotonin receptors. The findings suggested that modifications to the piperazine ring could influence receptor affinity and selectivity. Given the structural characteristics of This compound , it may possess unique binding properties worth exploring in future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.